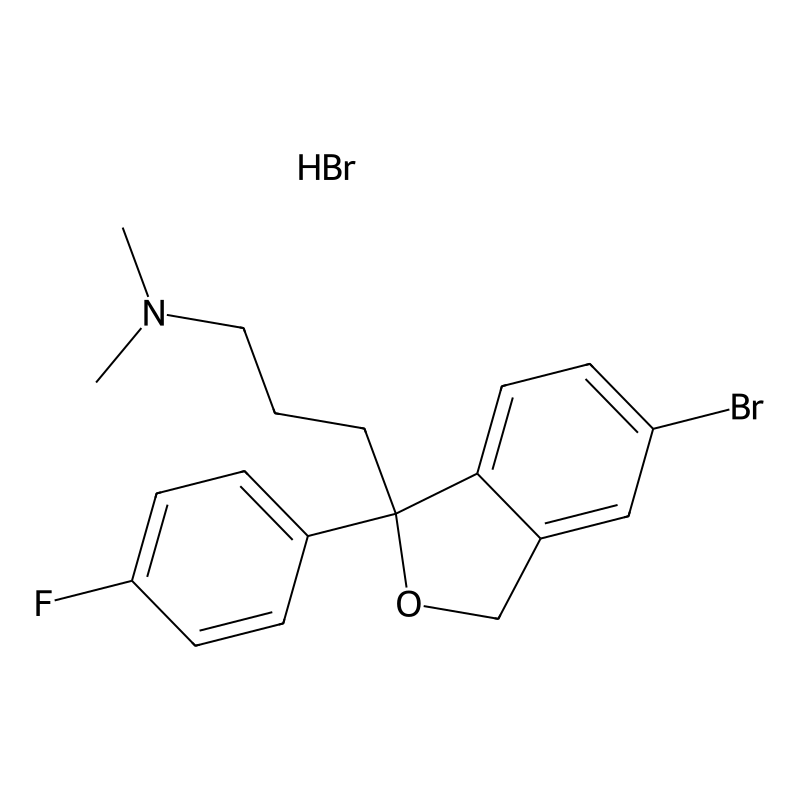

1-Isobenzofuranpropanamine, 5-bromo-1-(4-fluorophenyl)-1,3-dihydro-N,N-dimethyl-, hydrobromide (1:1)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Identification and Characterization:

F-Ph-DMAP-Br HBr is a chemical compound identified as 5-bromo-1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran hydrobromide. It belongs to the class of organic compounds known as benzofurans.

- Chemical Formula: C₁₉H₂₁BrFNO PubChem:

- CAS Registry Number: 86f61ab5-d08b-40dc-a7ac-997d775a3889 GSRS:

Relationship to Citalopram:

F-Ph-DMAP-Br HBr is structurally similar to the antidepressant medication citalopram. Both share a common core structure but differ in the presence of a bromine atom (Br) on the fifth position of the benzofuran ring in F-Ph-DMAP-Br HBr, while citalopram has a chlorine atom (Cl) in the same position. USP:

Research Applications:

F-Ph-DMAP-Br HBr is primarily studied in the context of citalopram. As an impurity in the manufacturing process of citalopram, research focuses on:

- Detection and quantification: Developing methods to accurately detect and measure the presence of F-Ph-DMAP-Br HBr in citalopram samples to ensure product quality and safety. USP:

- Understanding formation and control: Investigating the factors that contribute to the formation of F-Ph-DMAP-Br HBr during citalopram production and developing strategies to minimize its presence.

1-Isobenzofuranpropanamine, 5-bromo-1-(4-fluorophenyl)-1,3-dihydro-N,N-dimethyl-, hydrobromide (1:1) is a complex organic compound primarily recognized as a related impurity of the antidepressant citalopram. Its systematic name indicates the presence of a bromo substituent and a fluorophenyl group, which contribute to its unique chemical properties. The molecular formula for this compound is C19H21BrFN·HBr, with a molecular weight of approximately 459.19 g/mol .

- Since the function of this compound is not well-defined, there is no documented information on its mechanism of action.

- Safety information on this compound is not available in scientific databases.

- As a derivative of citalopram, it's advisable to handle it with caution due to potential similarities in toxicity. Citalopram can cause side effects such as nausea, dry mouth, and dizziness.

- Nucleophilic Substitution: The amine group can act as a nucleophile, reacting with electrophiles.

- Electrophilic Aromatic Substitution: The bromine and fluorine substituents on the aromatic ring can undergo substitutions under appropriate conditions.

- Reductive Amination: This reaction can form secondary or tertiary amines from carbonyl compounds.

The synthesis of 1-Isobenzofuranpropanamine, 5-bromo-1-(4-fluorophenyl)-1,3-dihydro-N,N-dimethyl-, hydrobromide typically involves multi-step organic synthesis techniques:

- Formation of Isobenzofuran Derivative: Starting from appropriate phenolic precursors, isobenzofuran can be synthesized via cyclization reactions.

- Bromination: The introduction of bromine occurs through electrophilic bromination reactions on the aromatic ring.

- Fluorination: The fluorine atom is usually introduced using fluorinating agents in a controlled manner.

- Amine Formation: The final step involves the introduction of the N,N-dimethylpropanamine moiety through reductive amination or alkylation methods.

This compound is primarily used in research settings as a reference standard for quality control in pharmaceutical formulations containing citalopram. Its role as an impurity can also provide insights into the stability and degradation pathways of related compounds during drug development and manufacturing processes .

Interaction studies involving this compound focus on its potential effects when co-administered with other SSRIs or antidepressants. Preliminary studies suggest that it may influence the pharmacodynamics of citalopram by altering serotonin reuptake mechanisms or impacting metabolic pathways involved in drug clearance. Further research is necessary to elucidate these interactions fully .

Several compounds share structural similarities with 1-Isobenzofuranpropanamine, 5-bromo-1-(4-fluorophenyl)-1,3-dihydro-N,N-dimethyl-, hydrobromide. Here are notable comparisons:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Citalopram | SSRI; similar amine structure | Antidepressant | Established therapeutic use |

| Escitalopram | S-enantiomer of citalopram | Antidepressant | Higher potency than citalopram |

| Fluvoxamine | SSRI; different aromatic substituents | Antidepressant | Distinct pharmacological profile |

| Sertraline | SSRI; varied side chains | Antidepressant | Broader spectrum of action |

This comparison highlights the unique features of 1-Isobenzofuranpropanamine, particularly its specific halogenated substituents that may influence its activity differently than related compounds .